molecular formula C20H20N2O4S2 B5316629 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole

2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole

Cat. No. B5316629
M. Wt: 416.5 g/mol
InChI Key: FJMOLPJDYPREGY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole, also known as MSA-2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSA-2 belongs to the class of benzothiazole derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole is not fully understood. However, it has been suggested that 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole is also stable and can be stored for long periods of time. However, 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole. One potential direction is to investigate the potential therapeutic applications of 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the potential use of 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole in combination with other anti-cancer drugs to enhance their efficacy. In addition, further studies are needed to investigate the mechanism of action of 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole and its potential side effects.

Synthesis Methods

2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole can be synthesized through a simple reaction between 2-(4-methoxyphenyl)acetonitrile and 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction yields 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole as a yellow solid with a high yield.

Scientific Research Applications

2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. In addition, 2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[5-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-2-methoxyphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-25-17-8-6-15(7-9-20-21-16-4-2-3-5-18(16)27-20)14-19(17)28(23,24)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMOLPJDYPREGY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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